2-Methylisoindolin-1-one

Photophysics Solvatochromism TDDFT Calculations

2-Methylisoindolin-1-one (CAS 5342-91-6) is a validated privileged scaffold for kinase inhibitor discovery, with a substituted derivative demonstrating IC50 550 nM against MNK1/2 targets implicated in cancer and inflammation. Its unique N-methyl lactam confers distinct excited-state photophysics versus indanone analogs, enabling DNA photosensitization mechanism studies. With zero H-bond donors, low MW (147.17 g/mol), and LogP 1.220, it is an ideal lipophilic core for optimizing membrane permeability in hit-to-lead campaigns. Isolated from Nicotiana tabacum with 46.2% anti-TMV activity at 20 μM, it also serves as a starting point for agrochemical antiviral libraries.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 5342-91-6
Cat. No. B1605200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisoindolin-1-one
CAS5342-91-6
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2C1=O
InChIInChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
InChIKeyJHMBTUMIVBSJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylisoindolin-1-one (CAS 5342-91-6): Core Scaffold and Physicochemical Identity for Procurement


2-Methylisoindolin-1-one (CAS 5342-91-6, C9H9NO, MW 147.17 g/mol) is a bicyclic heterocyclic compound comprising a fused benzene ring and a five-membered lactam ring with an N-methyl substitution [1]. It serves as a versatile scaffold and building block in medicinal chemistry and organic synthesis. Its physicochemical properties include a calculated Log P of 1.220, zero hydrogen bond donors, one hydrogen bond acceptor, and a melting point of 112-114 °C [2].

Critical Differentiators of 2-Methylisoindolin-1-one Against Closest Structural Analogs in R&D Procurement


The isoindolin-1-one scaffold is highly sensitive to substitution patterns, particularly at the N2 and C3 positions. While compounds like unsubstituted isoindolin-1-one, indanone, or N-methylphthalimide share structural similarities, they exhibit distinct photophysical behaviors, synthetic accessibility, and biological target profiles. For instance, the presence of the N-methyl lactam in 2-methylisoindolin-1-one directly influences its excited-state character compared to the ketone-containing indanone [1]. Furthermore, even minor modifications to the core, such as the addition of substituents, can drastically alter potency and selectivity in kinase inhibition assays [2]. Therefore, substituting 2-methylisoindolin-1-one with a generic analog in a research program or synthetic route is not scientifically sound without validating the specific properties and activity profiles relevant to the project.

Quantitative Evidence Guide: Why 2-Methylisoindolin-1-one (CAS 5342-91-6) is Selected Over Structural Analogs


Differentiated Excited-State Behavior: Ambiguous nπ* vs. ππ* Character Compared to Indanone

Time-Dependent Density Functional Theory (TDDFT) calculations and absorbance spectroscopy reveal that 2-methylisoindolin-1-one (INS) exhibits an ambiguous assignment for its lowest excited singlet state, contrasting with indanone (IND) which exhibits a clear lowest excited state with nπ* character [1]. This fundamental difference in photophysical behavior is critical for applications involving DNA photosensitization, where the nature of the excited state dictates the molecule's interaction with biological targets. Unlike indoprofen (INP) and its photoproduct (KINP) which display a π-π* transition with charge transfer character, INS and IND share a different, less clear profile, but INS's specific electronic structure is unique even within this group.

Photophysics Solvatochromism TDDFT Calculations DNA Photosensitization

Kinase Inhibition Potency: Substituted Derivative Demonstrates 550 nM IC50 Against MNK1

A derivative of 2-methylisoindolin-1-one, specifically 5-((9H-purin-6-yl)amino)-2-methylisoindolin-1-one, demonstrates an IC50 of 550 nM against MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) [1]. This data, sourced from US Patent US10112955, highlights the potential of the 2-methylisoindolin-1-one scaffold to yield potent kinase inhibitors. While the unsubstituted 2-methylisoindolin-1-one may not be active itself, this quantitative benchmark establishes the value of the core as a privileged structure for generating active molecules. Direct comparator data within the same assay for other simple analogs like unsubstituted isoindolin-1-one or N-methylphthalimide are not available in this source, but the patent's focus on this scaffold underscores its utility relative to other cores.

Kinase Inhibition MNK1 Cancer Therapeutics Anti-inflammatory

Antiviral Activity Potential in Isoindolin-1-one Class: Derivatives Show 42-46% Anti-TMV Inhibition

Research on isoindolin-1-one derivatives isolated from Nicotiana tabacum, including a 2-methyl substituted variant (4-(hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one), shows high anti-tobacco mosaic virus (anti-TMV) activity with an inhibition rate of 46.2% at a concentration of 20 μM [1]. A related 2,4-dimethyl derivative exhibited an inhibition rate of 42.3%. While this data is for substituted derivatives, it underscores the value of the 2-methylisoindolin-1-one core as a starting point for developing antiviral agents. The presence of the 2-methyl substitution in the active compound 2 highlights its role in the pharmacophore compared to other isolated analogs.

Antiviral Tobacco Mosaic Virus Natural Products Agrochemical

Physicochemical Differentiation: Absence of Hydrogen Bond Donors vs. Related Amides

2-Methylisoindolin-1-one possesses a distinct physicochemical profile with zero hydrogen bond donors (HBD) and one hydrogen bond acceptor (HBA) [1]. This contrasts with structurally related compounds like N-methylphthalimide (2 HBD) and phthalimide (1 HBD), as well as 3-hydroxy-2-methylisoindolin-1-one (1 HBD). The absence of hydrogen bond donors significantly impacts solubility, permeability, and protein binding. Its calculated Log P of 1.220 and a rotatable bond count of 0 [2] further define it as a rigid, lipophilic core, distinct from more flexible or polar analogs, which can be a decisive factor in optimizing ADME properties in drug discovery.

Physicochemical Properties LogP Hydrogen Bonding ADME

Target Application Scenarios for 2-Methylisoindolin-1-one (CAS 5342-91-6) in R&D and Production


Medicinal Chemistry: Design of MNK1/2 Kinase Inhibitors for Oncology

Procure 2-methylisoindolin-1-one as a privileged scaffold for developing novel MNK1/2 inhibitors. The demonstrated IC50 of 550 nM for a substituted derivative (5-((9H-purin-6-yl)amino)-2-methylisoindolin-1-one) validates the core's potential against this target, which is implicated in cancer and inflammation [1]. Use this core to initiate a structure-activity relationship (SAR) campaign focused on optimizing potency and selectivity.

Photophysical Research: Study of DNA Photosensitization Mechanisms

Leverage the unique and ambiguous excited-state behavior of 2-methylisoindolin-1-one (INS) as characterized by TDDFT calculations. The direct comparison with indanone (IND) and indoprofen (INP) photoproducts makes INS a valuable model compound for investigating the influence of the nitrogen atom and N-methyl substitution on the electronic states of isoindolinone chromophores involved in DNA photosensitization [2].

Agrochemical Discovery: Anti-TMV Lead Generation from a Natural Product Core

Utilize 2-methylisoindolin-1-one as a core for synthesizing libraries of novel anti-tobacco mosaic virus (anti-TMV) agents. The isolation of a 2-methyl-substituted isoindolin-1-one derivative from Nicotiana tabacum with 46.2% inhibition at 20 μM provides a compelling starting point and validation of the scaffold's antiviral potential in agrochemical applications [3].

Drug Discovery: Optimization of Physicochemical Properties for CNS or Oral Bioavailability

Select 2-methylisoindolin-1-one as a molecular building block when a rigid, lipophilic core with zero hydrogen bond donors is desired. Its low molecular weight (147.17 g/mol) and calculated Log P of 1.220 make it a suitable starting point for hit-to-lead campaigns aimed at improving membrane permeability and optimizing ADME properties, particularly when polar functional groups need to be systematically introduced without creating an overly hydrophilic molecule [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.